1-Bromo-2-nitrobenze-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

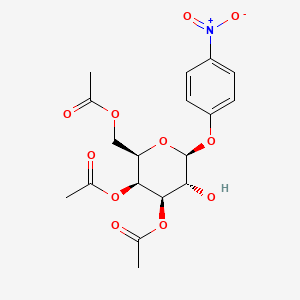

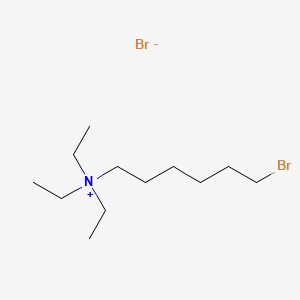

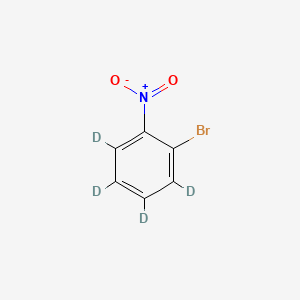

“1-Bromo-2-nitrobenze-d4” is a deuterated form of 1-bromo-2-nitrobenzene, a chemical compound with the molecular formula C6D4BrNO2 . This compound is widely used in organic synthesis as a building block for various organic molecules .

Synthesis Analysis

The primary application of “this compound” is in the field of organic synthesis. It is used as a reagent for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes .Molecular Structure Analysis

The molecular formula of “this compound” is C6D4BrNO2 . The molecular weight is 206.03 .Physical and Chemical Properties Analysis

“this compound” is a pale yellow crystalline powder . The compound is sparingly soluble in water but soluble in organic solvents such as ethanol, acetone, and ether .Scientific Research Applications

Synthetic Applications

1-Bromo-2-nitrobenze-d4 serves as a pivotal intermediate in the synthesis of quinolines, 2-quinolones, phenanthridines, and 6(5H)-phenanthridinones through palladium[0]-mediated Ullmann cross-coupling reactions. These heterocyclic compounds have significant importance in pharmaceutical chemistry due to their diverse biological activities (Banwell et al., 2004).

Mechanistic Studies

The reactivity and electrochemical properties of derivatives of this compound have been extensively studied. For instance, the one-electron cleavage of benzylic bromides at palladium and palladized cathodes, leading to the generation and immobilization of benzyl radicals, showcases the compound's utility in understanding electron transfer processes (Jouikov & Simonet, 2010). Additionally, the changed reactivity of the radical anion of 1-bromo-4-nitrobenzene in ionic liquids highlights the impact of solvent on reaction mechanisms, offering insights into green chemistry applications (Ernst et al., 2013).

Material Science and Solar Cell Research

In the field of material science, this compound has been implicated in the improvement of electron transfer processes in polymer solar cells. The introduction of this compound into the active layer of polymer solar cells has been shown to enhance device performance, demonstrating its potential in the development of more efficient solar energy conversion technologies (Fu et al., 2015).

Mechanism of Action

Pharmacokinetics

. This suggests that it may have good bioavailability when administered in an appropriate solvent.

Action Environment

The action of 1-Bromo-2-nitrobenze-d4 can be influenced by environmental factors such as temperature and solvent. For instance, it is recommended to store the compound at -20° C to maintain its stability . Furthermore, the solubility of the compound in various organic solvents can affect its bioavailability and efficacy .

Safety and Hazards

Properties

IUPAC Name |

1-bromo-2,3,4,5-tetradeuterio-6-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPVVAKYSXQCJI-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[N+](=O)[O-])Br)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661829 |

Source

|

| Record name | 1-Bromo-2-nitro(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020720-09-5 |

Source

|

| Record name | 1-Bromo-2-nitro(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylhexan-1-aminium bromide](/img/structure/B561788.png)

![2-Amino-8-bromo-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one](/img/structure/B561792.png)